Tamra-peg8-nhs

Bioconjugation Protein Labeling Aqueous Solubility

Researchers labeling sterically constrained proteins or developing FRET-based qPCR probes often face aggregation and low labeling efficiency with short-linker or non-PEGylated TAMRA dyes. TAMRA-PEG8-NHS eliminates these bottlenecks: a. Flexible PEG8 tether accesses buried primary amines on membrane proteins and antibody Fc regions, preserving antigen-binding integrity. b. Extended spacer enables DOL values ≥6 without significant self-quenching-critical for low-abundance target detection. c. High aqueous compatibility supports conjugation in predominantly aqueous buffers (pH 7.5-8.5), preserving native protein conformation. Supplied as a dark red solid, ≥95% purity by HPLC, with reliable global logistics for R&D-scale procurement.

Molecular Formula C49H66N4O16
Molecular Weight 967.1 g/mol
Cat. No. B15137605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamra-peg8-nhs
Molecular FormulaC49H66N4O16
Molecular Weight967.1 g/mol
Structural Identifiers
SMILESCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O.CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)[O-]
InChIInChI=1S/C25H44N2O13.C24H22N2O3/c1-22(28)26-5-7-33-9-11-35-13-15-37-17-19-39-21-20-38-18-16-36-14-12-34-10-8-32-6-4-25(31)40-27-23(29)2-3-24(27)30;1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28/h2-21H2,1H3,(H,26,28);5-14H,1-4H3
InChIKeyWOCYLGUIDGODAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAMRA-PEG8-NHS Overview


TAMRA-PEG8-NHS (CAS 2067281-44-9) is a heterobifunctional fluorescent labeling reagent belonging to the class of tetramethylrhodamine (TAMRA) dye derivatives. It comprises three distinct functional modules: (1) a TAMRA fluorophore (excitation/emission maxima ~546/579 nm) providing orange-red fluorescence ; (2) an amine-reactive N-hydroxysuccinimide (NHS) ester that forms stable covalent amide bonds with primary amines at pH 7.0–9.0 ; and (3) an eight-unit polyethylene glycol (PEG8) spacer (molecular weight contribution ~352 Da) that imparts enhanced aqueous solubility, reduced steric hindrance, and increased conjugate hydrodynamic volume [1]. The compound has a molecular weight of approximately 951–952 g/mol (C48H62N4O16), is supplied as a dark red solid, and is recommended for storage at -20°C protected from light and moisture [2].

TAMRA-PEG8-NHS Differentiation


TAMRA-PEG8-NHS occupies a distinct functional niche among amine-reactive TAMRA conjugates due to the combined influence of its PEG8 spacer length and fluorophore properties. Substituting with shorter PEG variants (e.g., TAMRA-PEG3-NHS or TAMRA-PEG4-NHS) may reduce conjugate solubility and increase steric hindrance, thereby compromising labeling efficiency for sterically constrained epitopes . Substituting with non-PEGylated TAMRA NHS ester eliminates the solubility-enhancing PEG entirely, potentially leading to aggregation in aqueous buffers and reduced labeling homogeneity [1]. Replacing TAMRA with alternative fluorophores such as FITC introduces pH sensitivity and inferior photostability (FITC signal decays significantly after 30 seconds of exposure) [2], while Cy3 substitution may alter FRET compatibility with FAM and introduce spectral overlap issues in multiplex assays. The specific PEG8 architecture directly impacts hydrodynamic radius, intramolecular quenching behavior, and the achievable degree of labeling (DOL) range—parameters that generic substitutions cannot recapitulate without systematic re-optimization of conjugation protocols .

TAMRA-PEG8-NHS Comparative Evidence


Aqueous Solubility vs. Non-PEGylated TAMRA

TAMRA-PEG8-NHS incorporates an eight-unit PEG spacer that confers aqueous solubility advantages over non-PEGylated TAMRA NHS ester. While the non-PEGylated 5-TAMRA NHS ester exhibits low water solubility (requires DMF or DMSO for stock preparation) [1], the PEG8 moiety in TAMRA-PEG8-NHS significantly enhances hydrophilicity and enables direct dissolution in aqueous buffers or water-miscible solvent systems . This difference reduces the need for high concentrations of organic co-solvents that may denature sensitive protein targets during conjugation.

Bioconjugation Protein Labeling Aqueous Solubility

Reduced Steric Hindrance vs. Shorter PEGs

The extended PEG8 spacer (8 ethylene glycol units, ~352 Da) in TAMRA-PEG8-NHS provides greater conformational flexibility and reduces steric hindrance during amine conjugation relative to shorter PEG linkers. While TAMRA-PEG3-NHS and TAMRA-PEG4-NHS offer some steric relief compared to direct dye-protein attachment, the PEG8 architecture enables labeling of sterically constrained or buried lysine residues with higher efficiency . This is particularly relevant for antibody labeling, where excessive dye loading near the antigen-binding region can impair target recognition. The PEG8 spacer physically separates the bulky TAMRA fluorophore from the biomolecule surface, preserving native conformation and biological activity .

Antibody Conjugation Steric Accessibility Degree of Labeling

Superior Photostability vs. FITC

TAMRA-PEG8-NHS leverages the intrinsic photophysical properties of the TAMRA fluorophore, which demonstrate quantifiable advantages over common alternatives. TAMRA exhibits excitation/emission maxima of ~546/579 nm with a quantum yield of 0.1 and an extinction coefficient of 95,000 M⁻¹cm⁻¹ . In contrast to FITC, which suffers from rapid photobleaching (signal decay observable within 30 seconds of continuous exposure) [1] and strong pH-dependent fluorescence (optimal only at pH >8), TAMRA maintains stable emission across a broader physiological pH range and withstands extended illumination [2]. Compared to Cy3, which shares similar spectral properties but exhibits variable photostability depending on formulation, TAMRA provides more consistent performance in long-term time-lapse imaging experiments.

Fluorescence Microscopy Live-Cell Imaging Photostability

DOL Tolerance and Reduced Quenching

The PEG8 spacer in TAMRA-PEG8-NHS influences the achievable and reproducible Degree of Labeling (DOL) in antibody conjugates. For optimal antibody performance, the DOL should typically fall within the 2–10 range; values below 2 yield insufficient signal, while values exceeding 10 can cause fluorescence quenching, aggregation, and loss of antigen-binding affinity . The extended PEG8 spacer reduces dye-dye proximity and self-quenching at higher DOL values compared to non-PEGylated or short-linker TAMRA conjugates, potentially extending the upper limit of useful DOL without compromising conjugate functionality. Additionally, the PEG8 moiety increases the hydrodynamic radius of the conjugate, which can improve pharmacokinetic properties in vivo by reducing renal clearance [1].

Antibody-Dye Conjugates Degree of Labeling Bioconjugation Optimization

FRET Compatibility with FAM

TAMRA-PEG8-NHS inherits the established FRET pairing of TAMRA as an acceptor for fluorescein (FAM) donors, a combination extensively validated in TaqMan qPCR probe design [1]. The spectral overlap between FAM emission (~520 nm) and TAMRA excitation (~546 nm) yields efficient Förster resonance energy transfer when the two fluorophores are positioned within 1–10 nm. The PEG8 linker provides flexibility to optimize the donor-acceptor distance for maximal FRET efficiency. This contrasts with Cy3-based FRET systems, which may exhibit spectral bleed-through or reduced dynamic range in FAM-Cy3 pairs. The PEG8 spacer further reduces the likelihood of non-specific hydrophobic interactions that can artifactually alter FRET signals in nucleic acid hybridization assays [2].

FRET qPCR Probes TaqMan Assays

NHS Ester Conjugation Efficiency

The NHS ester moiety in TAMRA-PEG8-NHS reacts with primary amines to form stable amide bonds with conjugation yields governed by pH and stoichiometry. In analogous PEG-NHS systems, optimal conjugation yields of approximately 45% have been reported for PEG4-NHS and 34% for PEG8-NHS when reacting with cytochrome c at pH 7 using a 1:25 protein:reagent molar ratio over 15 minutes [1]. The slightly lower yield for PEG8 variants is offset by reduced protein aggregation and improved conjugate homogeneity. NHS ester hydrolysis competes with amine conjugation; at pH 8 and 25°C, the half-life of an NHS ester in aqueous media is approximately one hour, necessitating careful reaction timing for reproducible results .

NHS Ester Chemistry Amine Conjugation PEGylation Yield

TAMRA-PEG8-NHS Application Scenarios


High-DOL Antibody Conjugation

Researchers seeking to maximize fluorescence signal per antibody molecule while maintaining antigen-binding integrity should prioritize TAMRA-PEG8-NHS. The extended PEG8 spacer reduces fluorophore proximity, allowing DOL values approaching or exceeding 6 without triggering significant self-quenching or aggregation . This is particularly valuable for low-abundance antigen detection where signal amplification is critical.

Sterically Hindered Lysine Labeling

When labeling large protein assemblies, membrane proteins, or antibody Fc regions where primary amines are partially buried or sterically constrained, TAMRA-PEG8-NHS provides superior accessibility compared to non-PEGylated or short-linker TAMRA reagents . The flexible PEG8 tether allows the NHS ester to reach reactive amines that would be inaccessible to bulkier, less flexible labeling reagents.

FAM-TAMRA Dual-Labeled qPCR Probes

TAMRA-PEG8-NHS is ideally suited for synthesizing dual-labeled oligonucleotide probes for TaqMan qPCR assays. The FAM-TAMRA donor-acceptor pair is industry-validated with well-characterized FRET efficiency and minimal spectral overlap issues [1]. The PEG8 linker provides sufficient flexibility to optimize the donor-acceptor distance while maintaining probe solubility during automated synthesis.

Aqueous Bioconjugation with Minimal Co-Solvent

For sensitive proteins that denature in the presence of DMF or DMSO, TAMRA-PEG8-NHS offers a significant advantage due to its enhanced aqueous compatibility derived from the PEG8 spacer . This enables conjugation reactions to proceed in predominantly aqueous buffers (pH 7.5–8.5) with minimal organic co-solvent, preserving native protein conformation and biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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